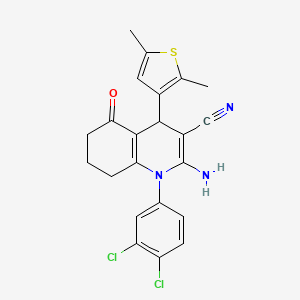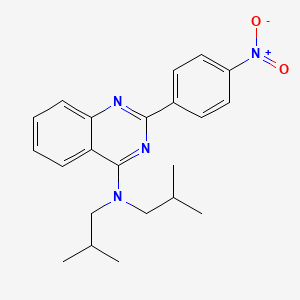![molecular formula C23H20N4O3S2 B11633573 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633573.png)
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(丙-2-烯-1-胺基)-4H-吡啶并[1,2-a]嘧啶-4-酮是一种复杂的有机化合物,属于噻唑烷酮类和吡啶并嘧啶类。
准备方法
合成路线和反应条件
3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(丙-2-烯-1-胺基)-4H-吡啶并[1,2-a]嘧啶-4-酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
噻唑烷酮环的形成: 该步骤涉及在碱性条件下使硫代酰胺与α-卤代酮反应以形成噻唑烷酮环。
引入吡啶并嘧啶部分: 这是通过在酸性或碱性条件下使噻唑烷酮中间体与合适的吡啶并嘧啶前体反应来实现的。
官能团修饰: 通过亲核取代和胺化反应分别引入甲氧基苄基和丙-2-烯-1-胺基,得到最终化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和纯度。这包括使用高通量筛选来寻找能够最大限度地提高效率并减少副产物的反应条件、催化剂和溶剂。
化学反应分析
反应类型
3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(丙-2-烯-1-胺基)-4H-吡啶并[1,2-a]嘧啶-4-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将硫代酮基转化为硫醇或硫醚。
取代: 亲核取代反应可以修饰甲氧基苄基或丙-2-烯-1-胺基。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 胺或醇盐等亲核试剂可在碱性条件下使用。
主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,用过氧化氢氧化可能生成砜衍生物,而用硼氢化钠还原可能生成硫醇衍生物。
科学研究应用
3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(丙-2-烯-1-胺基)-4H-吡啶并[1,2-a]嘧啶-4-酮在科学研究中具有多种应用:
药物化学: 该化合物正在研究其作为抗癌、抗炎和抗菌剂的潜力。
生物学研究: 它用于研究其与蛋白质和核酸等生物大分子之间的相互作用。
工业应用: 该化合物的独特化学性质使其成为开发新材料和化学工艺的候选者。
作用机制
3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(丙-2-烯-1-胺基)-4H-吡啶并[1,2-a]嘧啶-4-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与细胞信号传导途径的酶、受体或其他蛋白质。该化合物的作用通过与这些靶标结合来介导,从而导致其活性的调节,并随后产生生物学反应。
相似化合物的比较
类似化合物
3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(丙-2-烯-1-胺基)-4H-吡啶并[1,2-a]嘧啶-4-酮: 该化合物由于其官能团和结构特征的特定组合而具有独特性。
其他噻唑烷酮: 具有类似噻唑烷酮环但不同取代基的化合物。
吡啶并嘧啶: 具有吡啶并嘧啶核心但缺乏噻唑烷酮部分的化合物。
独特性
3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(丙-2-烯-1-胺基)-4H-吡啶并[1,2-a]嘧啶-4-酮的独特性在于其噻唑烷酮和吡啶并嘧啶结构的结合,以及赋予其独特化学和生物学特性的特定官能团。
属性
分子式 |
C23H20N4O3S2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O3S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(31)32-18)14-15-7-9-16(30-2)10-8-15/h3-10,12-13,24H,1,11,14H2,2H3/b18-13- |
InChI 键 |
UDFCFKJHLSAREN-AQTBWJFISA-N |
手性 SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC=C)/SC2=S |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC=C)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(5-{(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11633498.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11633501.png)


![2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633514.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
![methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633525.png)
![N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11633529.png)

![(6Z)-6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633536.png)
![2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B11633550.png)
![prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633553.png)
![6-[(5Z)-5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11633565.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633575.png)
